

3-Octanol CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B1609341

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In-Depth Technical Guide to 3-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Octanol**, a secondary alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Physicochemical Properties of 3-Octanol

The fundamental physicochemical properties of **3-Octanol** are summarized below.

Property	Value	Reference
CAS Number	589-98-0	[1][2]
Molecular Weight	130.23 g/mol	[1][2]
Molecular Formula	C ₈ H ₁₈ O	[1][2]
Appearance	Colorless liquid	[1]
Odor	Sweet, nutty, warm, herbaceous	[1]
Boiling Point	175 °C	[1]
Melting Point	-45 °C	[1]
Flash Point	68 °C	[1]
Density	0.818 g/mL at 25 °C	[1]

Synthesis of 3-Octanol

3-Octanol can be efficiently synthesized via the reduction of 3-octanone. A common laboratory-scale method utilizes sodium borohydride as the reducing agent.

Experimental Protocol: Reduction of 3-Octanone

Materials:

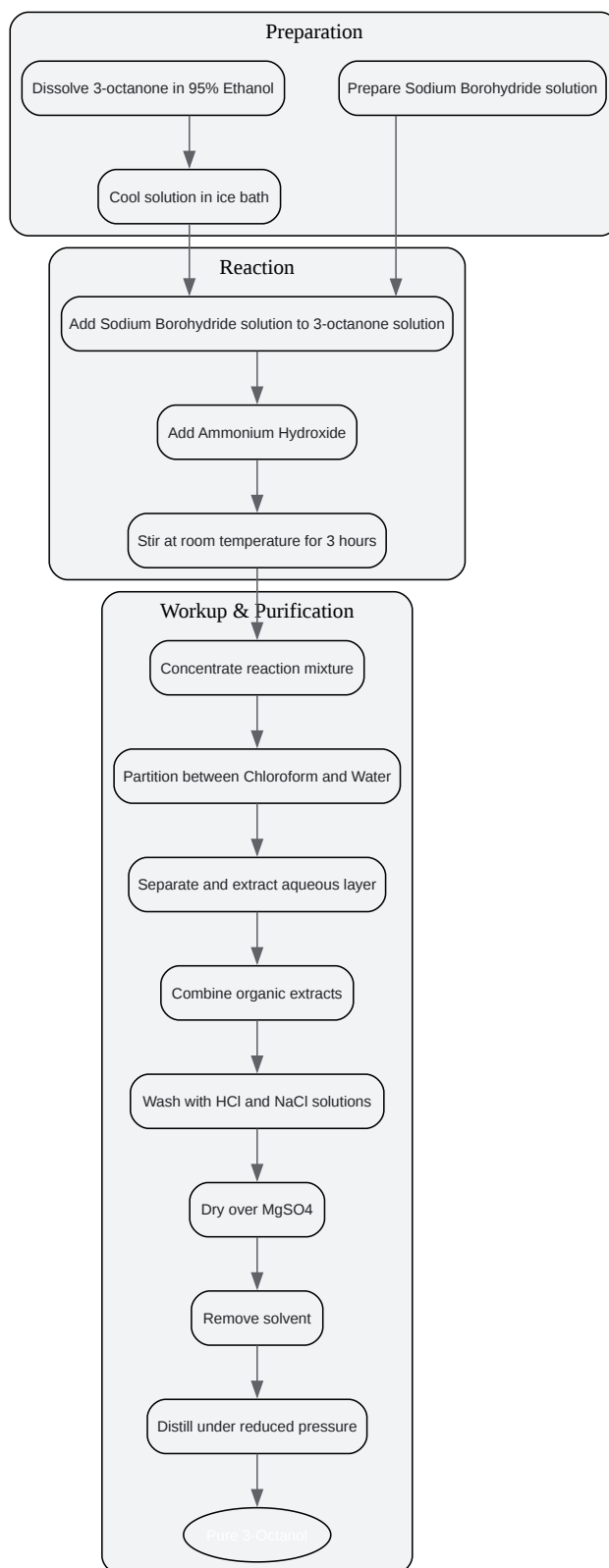
- 3-octanone (19.2 g, 0.15 mol)
- 95% Ethanol (270 ml)
- Sodium borohydride (3.9 g, 0.103 mol)
- Water (27 ml)
- 15M Ammonium hydroxide (27 ml)
- Chloroform (CHCl₃)

- 5% Hydrochloric acid (HCl)
- Saturated Sodium Chloride (NaCl) solution
- Magnesium sulfate (MgSO_4)
- Ice bath
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:[2]

- In a well-stirred solution, dissolve 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol in a round-bottom flask.
- Cool the solution in an ice bath.
- In a separate container, prepare a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water and add it in portions to the cooled 3-octanone solution.
- Add 27 ml of 15M ammonium hydroxide to the reaction mixture.
- Remove the ice bath and continue stirring at room temperature for 3 hours.
- Concentrate the reaction mixture to near dryness using a rotary evaporator.
- Partition the residue between 250 ml of chloroform and 250 ml of water in a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice more with 200 ml of chloroform each time.

- Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent using a rotary evaporator.
- Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C./24 Torr) to yield pure **3-octanol**.



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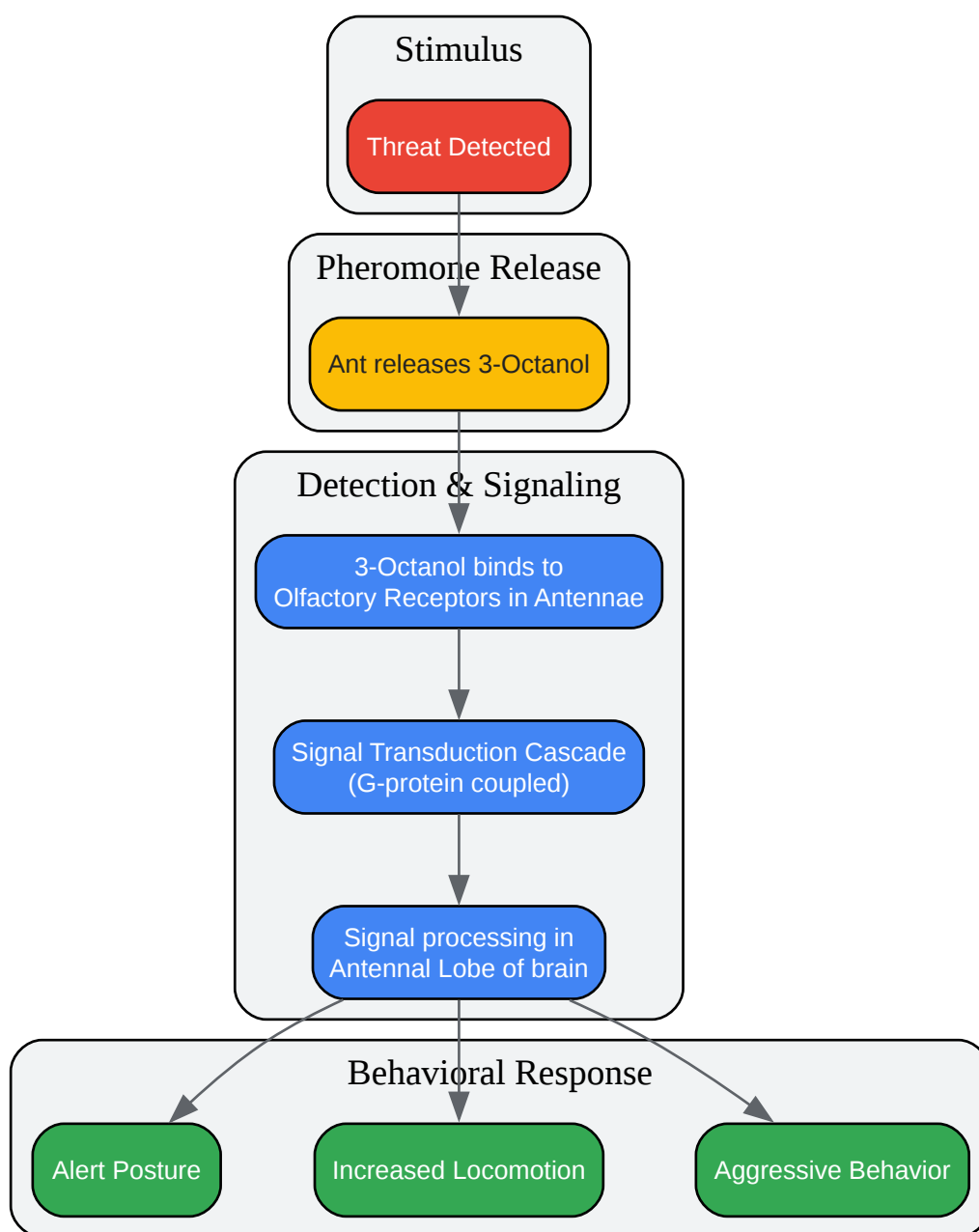
Figure 1. Workflow for the synthesis of **3-Octanol**.

Biological Activity of 3-Octanol

3-Octanol exhibits a range of biological activities, with notable roles as an insect alarm pheromone and an antifungal agent.

Pheromonal Activity

3-Octanol is a component of the alarm pheromone in several ant species.^[3] When released in response to a threat, it triggers a cascade of defensive behaviors within the colony. The signaling pathway for this response is initiated by the detection of **3-Octanol** by olfactory receptors in the ant's antennae.



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Figure 2. Ant alarm pheromone signaling pathway initiated by **3-Octanol**.

Antifungal Activity

3-Octanol has demonstrated antifungal properties against various fungal species. The proposed mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death.

Quantitative Antifungal Activity of 3-Octanol

The following table summarizes the minimum inhibitory concentration (MIC) of **3-Octanol** against selected fungal species.

Fungal Species	Minimum Inhibitory Concentration (MIC)	Reference
Aspergillus flavus	1.0 - 2.0 mg/mL	[4]
Aspergillus niger	1.0 - 2.0 mg/mL	[4]
Candida albicans	0.5 - 1.0 mg/mL	[4]
Penicillium chrysogenum	1.0 - 2.0 mg/mL	[4]

Experimental Protocol: Antifungal Susceptibility Testing

A standardized method for determining the antifungal susceptibility of **3-Octanol** is the broth microdilution assay.

Materials:

- Pure **3-Octanol**
- Fungal isolates
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- Sterile 96-well microtiter plates
- Spectrophotometer (for inoculum standardization)
- Incubator

Procedure:

- Inoculum Preparation:

- Grow the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature colonies.
- Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately $0.5-2.5 \times 10^3$ CFU/mL.
- Preparation of **3-Octanol** Dilutions:
 - Prepare a stock solution of **3-Octanol** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
 - Perform serial twofold dilutions of the **3-Octanol** stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well containing the **3-Octanol** dilutions.
 - Include a growth control well (inoculum without **3-Octanol**) and a sterility control well (medium only).
 - Incubate the plates at 35°C for 24-48 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **3-Octanol** that causes a significant inhibition of fungal growth (typically $\geq 50\%$ reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.

This technical guide provides foundational information for researchers and professionals working with **3-Octanol**. Further investigation into its biological mechanisms and potential therapeutic applications is warranted.

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